molecular formula C21H21N3O3 B2421812 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 349423-62-7

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2421812
CAS No.: 349423-62-7
M. Wt: 363.417
InChI Key: JUJCLYCGVIRFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

The compound 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has been shown to function as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Cellular Effects

In the context of Alzheimer’s disease, the inhibition of acetylcholinesterase by this compound can enhance the duration of action of acetylcholine in the synaptic cleft and improve the dementia associated with Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing the duration of action of acetylcholine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves a multi-step process. One common method includes the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate is then reacted with 1-(2-chloroethyl)-4-benzylpiperazine under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving acetylcholine.

    Medicine: Potential therapeutic agent for neurodegenerative diseases like Alzheimer’s due to its acetylcholinesterase inhibitory activity.

    Industry: Could be used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific structural features, which confer distinct binding properties and inhibitory potency. Compared to donepezil, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to varied therapeutic outcomes .

Properties

IUPAC Name

2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(15-24-20(26)17-8-4-5-9-18(17)21(24)27)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJCLYCGVIRFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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